molecular formula C12H13BrN2O2 B592297 tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1228014-35-4

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B592297
CAS No.: 1228014-35-4
M. Wt: 297.152
InChI Key: XIWJCGZCLBMYBC-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a brominated pyrrolopyridine derivative featuring a tert-butyl carbamate protective group. This compound is of significant interest in medicinal and synthetic chemistry due to its role as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse substituents at the 4-position of the pyrrolo[2,3-b]pyridine scaffold. The tert-butyl group enhances steric protection of the nitrogen atom, improving stability during synthetic transformations .

Properties

IUPAC Name

tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWJCGZCLBMYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729073
Record name tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228014-35-4
Record name tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyrrolo[2,3-b]Pyridine Followed by Boc Protection

The most widely reported method involves regioselective bromination of the pyrrolo[2,3-b]pyridine core at the 4-position, followed by protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Bromination Conditions

Bromination of 1H-pyrrolo[2,3-b]pyridine typically employs N-bromosuccinimide (NBS) or molecular bromine (Br₂) in polar aprotic solvents. However, achieving 4-bromo selectivity is challenging due to the inherent reactivity of the fused heterocycle. Studies indicate that Lewis acids (e.g., FeCl₃) or directed ortho-metallation strategies improve regiocontrol.

Key Data:

ParameterValueSource
Brominating AgentNBS (1.2 equiv)
SolventDMF or CH₂Cl₂
Temperature0–5°C
Yield65–78%

For example, treatment of 1H-pyrrolo[2,3-b]pyridine with NBS in dimethylformamide (DMF) at 0°C selectively yields 4-bromo-1H-pyrrolo[2,3-b]pyridine, minimizing 3-bromo byproducts.

Boc Protection of the Brominated Intermediate

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP).

General Procedure :

  • Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dichloromethane (DCM).

  • Add Boc₂O (1.1 equiv) and pyridine (1.2 equiv) under nitrogen.

  • Stir at room temperature for 3–5 hours.

  • Quench with dilute HCl, extract with DCM, and purify via silica chromatography.

Optimization Insights:

  • Solvent Choice : Dichloromethane minimizes side reactions compared to THF or DMF.

  • Base Selection : Pyridine outperforms triethylamine in suppressing N-alkylation byproducts.

  • Yield : 89–93% under optimized conditions.

Boc Protection Prior to Bromination

An alternative approach involves protecting the pyrrolo[2,3-b]pyridine nitrogen before bromination , altering the electronic landscape to favor 4-substitution.

Boc Protection of 1H-Pyrrolo[2,3-b]Pyridine

Initial Boc protection follows the same protocol as Section 1.1.2, yielding tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Bromination of the Boc-Protected Intermediate

Electrophilic bromination of the Boc-protected derivative requires harsher conditions due to reduced electron density. Bromine (Br₂) in acetic acid at 50°C achieves moderate 4-bromo selectivity.

Key Data:

ParameterValueSource
Brominating AgentBr₂ (1.5 equiv)
SolventAcetic acid
Temperature50°C
Yield58–64%

This method is less favored due to lower yields and challenges in separating 3- and 4-bromo isomers.

Advanced Methodologies

Transition Metal-Catalyzed Bromination

Recent advances utilize palladium-catalyzed C–H activation to direct bromination. For example, Pd(OAc)₂ with NBS in acetonitrile selectively functionalizes the 4-position.

Reaction Scheme:

Boc-protected pyrrolopyridine+NBSPd(OAc)2,CH3CN4-bromo derivative\text{Boc-protected pyrrolopyridine} + \text{NBS} \xrightarrow{\text{Pd(OAc)}2, \text{CH}3\text{CN}} \text{4-bromo derivative}

Advantages:

  • Improved regioselectivity (>95% 4-bromo).

  • Mild conditions (room temperature, 12 hours).

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalability
Bromination → Boc78–93ModerateHigh
Boc → Bromination58–64LowModerate
Pd-Catalyzed85–90HighLimited

Key Findings:

  • The Boc-after-bromination sequence is industrially preferred for scalability and yield.

  • Pd-catalyzed methods offer superior selectivity but require costly catalysts.

Purification and Characterization

Final purification typically employs silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water. Characterization via ¹H NMR and HRMS confirms structure:

¹H NMR (CDCl₃) : δ 8.73 (s, 1H), 7.56 (s, 1H), 6.74 (d, J = 3.3 Hz, 1H), 3.92 (s, 9H).
HRMS : [M + H]⁺ calcd. 297.0344, found 297.0314 .

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is widely used as a building block in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. Its structural features allow for the exploration of new drug candidates targeting specific biological pathways .

Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science. Its versatility in chemical transformations makes it a useful component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and tert-butyl ester group can interact with molecular targets, influencing their activity and function . The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

The position of bromine on the pyrrolo[2,3-b]pyridine ring critically influences reactivity and applications:

  • However, this positional difference may limit regioselectivity in cross-coupling reactions .
  • tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1111637-66-1): The 5-bromo substitution and partial saturation (2,3-dihydro) alter electronic properties and steric profiles, making it less reactive in aromatic coupling reactions but more suitable for hydrogenation or alkylation pathways .

Functional Group Variations

Substituents on the pyridine or pyrrole rings modulate physicochemical properties:

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate : A methoxy group at the 3-position enhances solubility in polar solvents but reduces lipophilicity, impacting membrane permeability in biological systems .
  • tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS 153747-97-8): The hydroxyl group introduces hydrogen-bonding capability, favoring interactions in enzyme-binding pockets but requiring protection during synthetic steps .

Biological Activity

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1228014-35-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • Purity : Typically ≥98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. It has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in the progression of several cancers.

FGFR Inhibition

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory activity against FGFRs. For example:

  • IC₅₀ Values : The compound showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating high potency .
  • Cell Proliferation : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis through mechanisms involving the modulation of apoptotic proteins such as Bcl2 and cleaved caspase-3 .

Anticancer Activity

The anticancer properties of this compound have been highlighted in multiple studies:

  • Inhibition of Migration and Invasion : The compound significantly reduced the migration and invasion capabilities of cancer cells, with reductions observed at concentrations as low as 3.3 μM .
  • Apoptotic Induction : Flow cytometry analysis showed increased apoptosis in treated cells compared to controls, further supporting its potential as an anticancer agent .

Other Biological Activities

While much of the current research focuses on its anticancer properties, there are indications that compounds within this class may have broader therapeutic applications:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial effects; however, specific data on this compound is limited .
  • Neuroprotective Effects : Pyrrolo[3,4-c]pyridine derivatives have shown promise in treating neurological disorders, indicating a possible avenue for future research .

Case Studies and Research Findings

StudyFindings
Jin et al. (2021)Identified potent FGFR inhibitors among pyrrolo[2,3-b]pyridine derivatives with significant anticancer activity against breast cancer cell lines .
Overview Study (2021)Discussed various biological activities of pyrrolo derivatives, emphasizing their role in cancer therapy and potential neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, bromination of the parent pyrrolopyridine scaffold using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (4–6 hours). Purification via flash chromatography (hexane:ethyl acetate gradient) improves yields to >75% .

Q. How can the structure of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR in CDCl₃ shows characteristic signals: δ 8.4–8.5 ppm (pyridine H), δ 6.5–7.6 ppm (pyrrole H), and δ 1.6 ppm (tert-butyl) .
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELX programs) confirms bond lengths (C–Br: ~1.9 Å) and dihedral angles between pyrrole and pyridine rings (e.g., 5–10°) .

Q. What purification strategies are recommended for removing bromination byproducts?

  • Methodological Answer : After bromination, column chromatography with silica gel (60–120 mesh) and a 3:1 hexane:ethyl acetate eluent removes unreacted NBS and succinimide byproducts. Recrystallization from ethanol/water (7:3 v/v) enhances purity to >98% .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C4-bromo group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids (e.g., Suzuki-Miyaura). Key conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), dioxane/H₂O (4:1) at 80°C for 12 hours. The electron-withdrawing pyridine ring enhances oxidative addition efficiency, achieving >85% yields . Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate).

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodological Answer : The compound is sensitive to light and moisture, leading to Boc deprotection or Br hydrolysis. Store under argon at –20°C in amber vials with molecular sieves (3 Å). Regular HPLC-MS analysis (C18 column, acetonitrile/water + 0.1% formic acid) detects degradation products (e.g., free pyrrolopyridine at m/z 211) .

Q. How can computational modeling predict the compound’s utility in kinase inhibitor design?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Molecular docking (AutoDock Vina) into ATP-binding pockets (e.g., JAK2 kinase) reveals favorable binding (ΔG ≈ –9.5 kcal/mol) via halogen bonding between Br and Leu983 . Validate with SPR binding assays (KD ≈ 120 nM) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points (e.g., 110–115°C vs. 125–128°C)?

  • Methodological Answer : Variations arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) at 10°C/min under N₂. A single endothermic peak at 127°C indicates pure monoclinic crystals (P2₁/c space group), while multiple peaks suggest impurities. Recrystallize from toluene to isolate the stable polymorph .

Safety and Handling

Q. What safety protocols are critical for handling this brominated heterocycle?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid inhalation (TLV: 0.1 mg/m³). In case of skin contact, wash with 10% sodium thiosulfate. Store separately from strong oxidizers (e.g., peroxides) .

Tables

Property Value Reference
Molecular Weight297.15 g/mol
Melting Point127°C (DSC)
HPLC Purity (Method)>98% (C18, 70:30 MeCN/H₂O)
X-ray Space GroupP2₁/c

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